(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate
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Overview
Description
(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate is a versatile chemical compound with a unique structure that offers immense potential in various scientific research applications. This compound contains a 5-methyl-1,2-oxazole ring and a 4-(dimethylsulfamoyl)benzoate moiety, making it an interesting subject for studies in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate typically involves the reaction of 5-methyl-1,2-oxazole with 4-(dimethylsulfamoyl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include Lewis acids, while solvents such as dichloromethane or toluene are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate: Contains a 5-methyl-1,2-oxazole ring and a 4-(dimethylsulfamoyl)benzoate moiety.
(5-Methyl-1,2-oxazol-3-yl)methyl 4-(methylsulfamoyl)benzoate: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
Uniqueness
The presence of the dimethylsulfamoyl group in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may influence its reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-10-8-12(15-21-10)9-20-14(17)11-4-6-13(7-5-11)22(18,19)16(2)3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZOHNLZQPLEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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